molecular formula C21H22Cl2N4O2S B2675196 2-(2,4-dichlorophenoxy)-N-((5-(propylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)acetamide CAS No. 391952-62-8

2-(2,4-dichlorophenoxy)-N-((5-(propylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)acetamide

Cat. No.: B2675196
CAS No.: 391952-62-8
M. Wt: 465.39
InChI Key: HYSLOLNIICTQRW-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-((5-(propylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)acetamide is a synthetic organic compound featuring a complex molecular architecture that integrates multiple pharmacologically significant motifs . Its structure contains a 1,2,4-triazole core, a heterocycle widely recognized in medicinal chemistry for its diverse biological activities . This core is further functionalized with a 2,4-dichlorophenoxy moiety and a propylthio chain, structural features often associated with interactions in enzymatic pockets. Compounds based on the 1,2,4-triazole scaffold are known to exhibit a broad spectrum of biological properties, including fungicidal and antiviral activities, and serve as key components in various herbicides and catalase inhibitors . The presence of both 1,2,4-triazole and dichlorophenoxy groups suggests potential research value for investigating new agrochemical agents or exploring novel mechanisms of action in biological systems. Researchers can utilize this compound as a key intermediate or a novel chemical entity in exploratory studies aimed at developing new solutions in crop protection and pharmaceutical discovery.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[[4-(3-methylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N4O2S/c1-3-9-30-21-26-25-19(27(21)16-6-4-5-14(2)10-16)12-24-20(28)13-29-18-8-7-15(22)11-17(18)23/h4-8,10-11H,3,9,12-13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSLOLNIICTQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(N1C2=CC=CC(=C2)C)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-((5-(propylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Propylthio Group: The propylthio group is introduced via nucleophilic substitution reactions.

    Coupling with Dichlorophenoxy Acetamide: The final step involves coupling the triazole derivative with 2,4-dichlorophenoxy acetamide under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the propylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the triazole ring or the dichlorophenoxy group, potentially leading to the formation of less complex derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives or dechlorinated phenoxy compounds.

    Substitution: Halogenated or azido derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: Potential use in the development of novel polymers or as a building block for advanced materials.

Biology

    Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound could be explored for similar applications.

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes, particularly those involved in fungal or bacterial metabolism.

Medicine

    Pharmaceuticals: The compound may be investigated for its potential as a drug candidate, particularly in the treatment of infections or as an anti-inflammatory agent.

Industry

    Agriculture: Possible use as a herbicide or fungicide, given the presence of the dichlorophenoxy group, which is common in many agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-((5-(propylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)acetamide would depend on its specific application. For instance:

    Antimicrobial Activity: The compound may inhibit key enzymes in microbial metabolism, leading to cell death.

    Herbicidal Activity: It could interfere with plant hormone pathways, disrupting growth and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemical Chemistry

Alachlor (2-Chloro-N-(2,6-Diethylphenyl)-N-(Methoxymethyl)Acetamide)
  • Key Differences: Alachlor lacks the triazole ring and dichlorophenoxy group, instead featuring a methoxymethyl and diethylphenyl substituent.
  • Activity: Broad-spectrum herbicide targeting lipid biosynthesis. The target compound’s dichlorophenoxy group may confer broader weed control due to enhanced oxidative stability.
RN1 (2-(2,4-Dichlorophenoxy)-N-(2-(p-Tolylthio)Ethyl)Acetamide)
  • Similarities: Shares the 2,4-dichlorophenoxy and thioether groups.
  • Differences : Replaces the triazole with a p-tolylthio ethyl chain, reducing steric hindrance. RN1’s simpler structure may exhibit faster metabolic clearance than the target compound.

Triazole-Containing Analogues

476485-91-3 (2-((5-(4-Chlorophenyl)-4-(p-Tolyl)-4H-1,2,4-Triazol-3-yl)Thio)-N-(2,6-Dichlorophenyl)Acetamide)
  • Similarities : Triazole-thioacetamide scaffold with chlorophenyl and tolyl substituents.
  • Differences: Substituent Positions: p-Tolyl (para) vs. m-tolyl (meta) on the triazole. Meta substitution may improve target binding by reducing symmetry. Acetamide Group: 2,6-Dichlorophenyl vs. 2,4-dichlorophenoxy. The phenoxy group may enhance radical scavenging in oxidative environments.
Compound 11 (2-[(5-Methyl-4-Phenyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]-N-(2-Methyl-5-Nitrophenyl)Acetamide)
  • Similarities : Triazole-thioacetamide core.
  • Differences: Nitrophenyl and methyl groups on the triazole.

Pharmacologically Relevant Analogues

N-(3-Chloro-4-Methoxyphenyl)-2-[(5-Methyl-4-Phenyl-4H-1,2,4-Triazol-3-yl)Thio]Acetamide (731812-05-8)
  • Similarities : Triazole-thioacetamide with halogenated aryl groups.

Data Tables

Table 1: Structural and Functional Comparison

Compound Key Features Molecular Weight (g/mol) Notable Activity
Target Compound 2,4-Dichlorophenoxy, m-tolyl, propylthio-triazole ~480 (estimated) Hypothesized herbicide
476485-91-3 2,6-Dichlorophenyl, p-tolyl, 4-chlorophenyl-triazole thio 476.49 Agrochemical candidate
Alachlor Methoxymethyl, 2,6-diethylphenyl 269.76 Herbicide
RN1 2,4-Dichlorophenoxy, p-tolylthio ethyl ~420 (estimated) Not reported
Compound 11 Nitrophenyl, 5-methyl-4-phenyl-triazole thio 409.44 Anticonvulsant

Table 2: Spectral Data Comparison

Compound IR Peaks (cm⁻¹) HRMS Data
Target Compound C=O (~1678), C-S (~785) [M+H]⁺: ~481 (estimated)
476485-91-3 Not reported [M+H]⁺: 476.485
Compound 11 C=O (1669), C-S (681) Not provided

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-((5-(propylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)acetamide is a synthetic derivative that incorporates a dichlorophenoxy moiety, a triazole ring, and a propylthio group. This unique combination suggests potential biological activities, particularly in the fields of herbicides and pharmaceuticals.

Chemical Structure

The structural formula of the compound can be represented as follows:

C17H19Cl2N3O\text{C}_{17}\text{H}_{19}\text{Cl}_2\text{N}_3\text{O}

The biological activity of this compound is likely influenced by its structural components:

  • Dichlorophenoxy Group : This moiety is commonly associated with herbicidal activity due to its ability to mimic auxins (plant hormones), leading to uncontrolled growth in broadleaf weeds.
  • Triazole Ring : Compounds containing triazole rings have shown antifungal properties and may influence various biochemical pathways in both plants and animals.
  • Propylthio Group : This substituent may enhance lipophilicity and bioavailability, affecting the compound's interaction with biological membranes.

Herbicidal Activity

Research indicates that compounds similar to this compound exhibit significant herbicidal properties. The mechanism typically involves the disruption of plant growth regulation through auxin-like activity.

CompoundActivityMechanism
2,4-DHerbicideMimics auxin, causing uncontrolled growth in broadleaf weeds
Triazole derivativesAntifungalInhibits fungal sterol biosynthesis

Antifungal Activity

The triazole component suggests potential antifungal properties. Triazoles are known to inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol synthesis in fungi. This inhibition can lead to fungal cell death.

Cytotoxicity Studies

Preliminary studies on similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds with triazole rings have shown promising results in inhibiting the proliferation of cancer cells.

Cell LineIC50 (µM)Reference
A43123.30
U251<10

Case Studies and Research Findings

  • Herbicidal Efficacy : A study evaluating the efficacy of phenoxyacetic acid derivatives reported that modifications at the para position significantly enhanced herbicidal activity against specific weed species.
  • Antifungal Properties : Research on triazole derivatives indicated that compounds with propylthio substitutions exhibited increased antifungal activity against Candida species compared to their non-substituted counterparts.
  • Cytotoxicity Testing : Several synthesized triazole compounds were tested against human cancer cell lines (e.g., MCF-7 breast cancer cells), showing varying degrees of cytotoxicity which could be attributed to structural modifications similar to those in the target compound.

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